1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine
Overview
Description
The compound “1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this case, it appears to have an amine (-NH2) group and a 2-methoxyethyl group attached to the indole structure .
Molecular Structure Analysis
The molecular structure of this compound would be based on the indole structure, with the amine and 2-methoxyethyl groups attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine and 2-methoxyethyl groups. The amine group might be involved in acid-base reactions, while the methoxyethyl group might participate in reactions involving ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ether groups might increase its solubility in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-methoxyethyl)-2,3-dihydroindol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-3,8H,4-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKGYKWJIAFHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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